2-Oxo-2H-indole-5-sulfonyl chloride
Overview
Description
2-Oxo-2H-indole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C8H4ClNO3S and its molecular weight is 229.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-oxo-2h-indole-5-sulfonyl chloride, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Biological Activity
2-Oxo-2H-indole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1174006-95-1
- Molecular Formula : C9H6ClN O3S
- Molecular Weight : 233.67 g/mol
The compound features an indole ring system with a sulfonyl chloride functional group, which is critical for its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Its sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 62.5 μg/mL |
Escherichia coli | 125 μg/mL |
Klebsiella pneumoniae | 15.6 μg/mL |
These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Recent studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 12 |
Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspase cascades .
Study on Antimicrobial Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives based on the structure of this compound. These compounds were tested against various bacterial strains, revealing significant antibacterial activity with MIC values comparable to standard antibiotics .
Study on Anticancer Effects
Another investigation focused on the anticancer properties of this compound in vitro. The study demonstrated that treatment with specific derivatives led to a marked decrease in cell viability in several cancer cell lines, indicating potential therapeutic applications in oncology .
Properties
IUPAC Name |
2-oxoindole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBSLSOMFHRIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C=C2C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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